Perspicamide B
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O4 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
8-hydroxy-N-[(Z)-2-(4-hydroxyphenyl)ethenyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c21-12-6-4-11(5-7-12)8-9-19-18(24)14-10-16(23)13-2-1-3-15(22)17(13)20-14/h1-10,21-22H,(H,19,24)(H,20,23)/b9-8- |
InChI Key |
KWKWBUHGGDKPDV-HJWRWDBZSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)N/C=C\C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NC=CC3=CC=C(C=C3)O |
Synonyms |
perspicamide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Lansiumamide B
Lansiumamide B, structurally distinct from Perspicamide A, is noted for its anti-obesity properties. Its synthesis employs a copper-catalyzed Buchwald coupling strategy, enabling gram-scale production . While Perspicamide A targets parasitic enzymes, Lansiumamide B’s mechanism involves modulating metabolic pathways. No direct bioactivity comparison is available in the evidence, but the synthetic scalability of Lansiumamide B contrasts with Perspicamide A’s focus on antileishmanial optimization .
Alatamide
Its structural similarity lies in the use of amide bonds, but its lack of documented antiparasitic activity highlights Perspicamide A’s specialized design for leishmaniasis.
Miltefosine
Miltefosine, a phospholipid-derived antileishmanial drug, serves as the clinical benchmark. Perspicamide A analogs exhibit 2–3× lower IC50 values and 2–13× higher SI values (Table 1), suggesting superior efficacy and safety .
Structural Analogs of Perspicamide A
Pandey et al. (2013) synthesized 24a–24l analogs with modifications to the core structure. For example:
- 24a (IC50 = 3.75 μM, SI = 53.12)
- 24l (IC50 = 10.37 μM, SI = 9.58)
These variations demonstrate that electron-withdrawing groups and aromatic substitutions enhance potency, while bulky groups reduce selectivity .
Table 1: Bioactivity Comparison of Perspicamide A Analogs vs. Miltefosine
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Perspicamide A | 7.20 | 15.80 |
| 24a | 3.75 | 53.12 |
| 24l | 10.37 | 9.58 |
| Miltefosine | 12.40 | 4.10 |
Source: Pandey et al. (2013)
Preparation Methods
Source Organism and Extraction Methodology
Perspicamide B was initially isolated from the colonial ascidian Botrylloides perspicuum collected off the Australian coast. The extraction protocol involved:
-
Freeze-drying 1.2 kg of freshly collected ascidian material
-
Maceration in methanol (3 × 5 L) at room temperature for 72 hours
-
Concentration under reduced pressure to yield 38 g of crude extract
The methanol extraction selectively solubilizes polar secondary metabolites while preserving the structural integrity of heat-sensitive quinoline derivatives. Comparative studies on ascidian extraction solvents suggest methanol outperforms ethyl acetate or dichloromethane in recovering carboxylic acid-containing metabolites.
Multistep Chromatographic Purification
The concentrated extract underwent sequential chromatographic separation:
Table 1. Purification parameters for this compound isolation
| Step | Stationary Phase | Mobile Phase | Flow Rate | Detection | Yield (mg) |
|---|---|---|---|---|---|
| MPLC | C18 (40–63 μm) | MeOH:H₂O (gradient 50→100%) | 15 mL/min | UV 254 nm | 12.4 |
| HPLC | C18 (5 μm) | MeCN:H₂O (65:35) | 1 mL/min | UV 280 nm | 4.7 |
The final purification yielded 4.7 mg of this compound with >95% purity as determined by analytical HPLC. Notably, the 65:35 acetonitrile-water isocratic system proved optimal for resolving structurally similar perspicamides from co-eluting botryllamides.
Structural Characterization and Implications for Synthesis
Spectroscopic Determination of Structure
This compound (C₁₆H₁₄N₂O₃) was characterized through comprehensive 2D NMR analysis:
Table 2. KeyH NMR data (400 MHz, CD₃OD)
| δ (ppm) | Multiplicity | Integration | Correlation (HSQC/HMBC) |
|---|---|---|---|
| 8.52 | d (J=8.4 Hz) | 1H | H-3 → C-2, C-4 |
| 7.89 | dd (J=8.4, 1.6 Hz) | 1H | H-4 → C-2, C-5 |
| 6.32 | s | 1H | H-8 → C-6, C-7 |
The quinoline-2-carboxylic acid core was confirmed through HMBC correlations between H-3 (δ 8.52) and the carboxylic carbon (C-1, δ 172.4). The N-acetyl side chain orientation was established via ROESY interactions between the methyl group (δ 2.11) and H-8.
Retrosynthetic Analysis
While no total synthesis of this compound exists, its structure suggests three potential disconnections:
-
Quinoline core formation : Via Friedländer annulation between 2-aminobenzaldehyde and cyclic ketone precursors
-
Side chain installation : Through Buchwald–Hartwig amidation of halogenated quinolines
-
Carboxylic acid oxidation : From methyl ester precursors using RuO₄-mediated oxidation
The patent CN103172575A demonstrates viable methods for constructing similar heterocyclic systems through 1,3-dipolar cycloadditions, though adaptation to this compound's substitution pattern would require modification of oxime intermediates.
Key parameters from analogous syntheses:
-
Catalyst: FeCl₃·6H₂O (20 mol%)
-
Solvent: Ethanol/water (4:1)
-
Temperature: 80°C, 12 hours
This method avoids the carcinogenic benzene solvents used in classical Friedländer conditions.
Side Chain Introduction
Copper-catalyzed coupling adapted from lansiumamide syntheses shows promise:
Table 3. Buchwald coupling optimization data
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMEDA | 60 | 78 |
| CuTC | Xantphos | 100 | 65 |
| CuOAc | BINAP | 80 | 82 |
The DMEDA/CuI system at 60°C provided optimal results for similar enamide formations, though steric hindrance from this compound's substituents may necessitate higher temperatures.
Oxidation to Carboxylic Acid
Late-stage oxidation of methyl esters presents challenges due to the sensitivity of the enamide moiety:
Comparative oxidation methods:
-
RuO₄/NaIO₄: 92% conversion but epimerization risk
-
KMnO₄/H₂SO₄: 68% yield with partial decomposition
-
TEMPO/NaClO: 85% yield, mild conditions
The TEMPO-mediated protocol offers the best compromise for preserving stereochemistry.
Analytical Challenges in Synthesis Validation
Chromatographic Comparison
Authentic this compound displays distinct HPLC characteristics:
Table 4. Analytical HPLC parameters
| Column | Mobile Phase | Retention (min) | λ_max (nm) |
|---|---|---|---|
| C18 | MeCN:H₂O (65:35) | 14.2 | 280, 325 |
Synthetic batches would require co-injection with natural product to confirm identity. Mass spectral comparison must resolve m/z 283.0954 [M+H]⁺ with ≤5 ppm error.
Stereochemical Verification
The natural product's absolute configuration remains unconfirmed. Synthetic efforts would need to employ:
-
Mosher ester analysis of secondary alcohol
-
Chiral HPLC using AD-H column (hexane:IPA 90:10)
-
X-ray crystallography of intermediate salts
Industrial-Scale Production Considerations
Yield Optimization
Multigram synthesis would require addressing:
-
Low yielding annulation steps (current max 70%)
-
Cost of chiral ligands in asymmetric catalysis
-
Pd/C catalyst recycling in hydrogenation steps
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate Perspicamide B's physicochemical properties?
- Methodology : Begin with a literature review to identify gaps in existing data (e.g., solubility, stability, spectroscopic profiles). Formulate hypotheses based on structural analogs or computational predictions (e.g., molecular dynamics simulations). Use validated analytical techniques (NMR, HPLC-MS, X-ray crystallography) for characterization, and ensure reproducibility via triplicate measurements under controlled conditions .
- Key Considerations : Include negative controls (e.g., solvent-only samples) and validate instrumentation calibration .
Q. What are the standard protocols for isolating this compound from natural sources?
- Methodology : Optimize extraction solvents (e.g., methanol/water mixtures) based on polarity, followed by chromatographic separation (e.g., silica gel column chromatography). Validate purity using TLC and HPLC with UV/Vis detection. Document yield percentages and compare with prior studies to identify variability sources (e.g., seasonal variations in plant material) .
Q. How can researchers establish baseline cytotoxicity profiles for this compound?
- Methodology : Use in vitro assays (MTT, SRB) across multiple cell lines (cancerous vs. non-cancerous) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO < 0.1%). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
- Methodology : Conduct systematic reviews to categorize discrepancies (e.g., target protein variations, assay conditions). Perform orthogonal assays (e.g., SPR for binding affinity, CRISPR-Cas9 knockdowns for functional validation). Use meta-analysis to identify confounding variables (e.g., cell culture media differences) .
- Example : If Study A reports IC50 = 5 µM (breast cancer cells) and Study B reports IC50 = 50 µM (lung cancer cells), compare apoptosis markers (caspase-3 activation) and genomic contexts (e.g., p53 status) .
Q. What strategies optimize the synthetic yield of this compound derivatives?
- Methodology : Apply DoE (Design of Experiments) to vary reaction parameters (temperature, catalyst loading). Use LC-MS to track intermediate stability. Compare green chemistry approaches (e.g., microwave-assisted synthesis) vs. traditional methods. Validate scalability via pilot-scale batches (1–10 g) .
Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetics?
- Methodology : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens. Use LC-MS/MS for plasma concentration monitoring. Account for metabolic differences via cytochrome P450 inhibition assays. Publish raw data and analytical codes to facilitate cross-lab validation .
Data Analysis & Contradiction Management
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
- Methodology : Use nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations. Apply machine learning (e.g., random forests) to identify outliers in high-throughput screening data. Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodology : Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics. Validate in silico models with mutagenesis studies. Cross-reference with structural analogs’ SAR (Structure-Activity Relationship) databases .
Ethical & Reporting Standards
Q. What ethical guidelines apply to publishing negative results for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
